molecular formula C11H17NO2 B1275475 1-(2,4-dimethoxyphenyl)-N-methylethanamine CAS No. 188894-37-3

1-(2,4-dimethoxyphenyl)-N-methylethanamine

Cat. No.: B1275475
CAS No.: 188894-37-3
M. Wt: 195.26 g/mol
InChI Key: QOOWQASTOPJHKE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWQASTOPJHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396303
Record name 1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188894-37-3
Record name 1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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